3-Chloro-2,4-difluoroaniline
Description
Significance and Context in Contemporary Chemical Sciences
3-Chloro-2,4-difluoroaniline holds considerable significance in modern chemical sciences due to its unique structural features. The presence and specific placement of the chloro and fluoro substituents on the aniline (B41778) ring impart distinct reactivity and electronic properties to the molecule. These characteristics make it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgsmolecule.com
The electron-withdrawing nature of the fluorine atoms, combined with the reactivity of the amine group and the chloro substituent, allows for a diverse range of chemical transformations. This versatility enables chemists to introduce this trifunctionalized benzene (B151609) ring into larger, more complex molecular architectures, leading to the development of new compounds with desired biological activities or material properties. smolecule.comsmolecule.com Its application as an intermediate is crucial in the creation of novel drugs and pesticides. chembk.com
Historical Perspective of Halogenated Aniline Derivatives
The history of halogenated anilines is intrinsically linked to the birth and evolution of the synthetic dye industry in the 19th century. Following the discovery of aniline and its derivatives, chemists began exploring the effects of introducing halogen atoms onto the aniline scaffold. researchgate.net This led to the development of a vast array of dyes with varied colors and properties. wikipedia.org
Initially, the focus was on simpler halogenated anilines. However, as synthetic methodologies became more sophisticated, the synthesis of polyhalogenated and mixed-halogenated anilines became feasible. These compounds were initially investigated for their tinctorial properties but soon found applications in other areas. The development of new synthetic methods for the regioselective halogenation of anilines has been a significant area of research, as classical methods often lack precision with highly reactive substrates like aniline. nih.gov Over time, the unique properties conferred by halogenation, such as altered reactivity and biological activity, have made these derivatives indispensable in various fields of chemistry. beilstein-journals.orgnih.gov
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its academic and research-oriented aspects. The primary objective is to detail its chemical and physical properties, explore its synthesis methodologies, and discuss its applications as a chemical intermediate in various research domains. The content will be strictly confined to the scientific data and research findings related to this specific compound, excluding any information on dosage, administration, or safety profiles. The goal is to present a scientifically rigorous and informative resource for researchers and students in the chemical sciences.
Properties and Synthesis
The utility of this compound as a synthetic intermediate is underpinned by its distinct physicochemical properties and the available methods for its preparation.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a colorless to light yellow crystal or crystalline powder. chembk.com It is insoluble in water but exhibits good solubility in many organic solvents. chembk.com
| Property | Value |
| Molecular Formula | C6H4ClF2N |
| Molar Mass | 163.55 g/mol |
| Melting Point | 60-65 °C |
| Boiling Point | 222.8 °C (Predicted) |
| Flash Point | 88.6 °C |
| Density | 1.459 g/cm³ (Predicted) |
| Data sourced from ChemBK chembk.com |
Synthesis Methods
The preparation of this compound can be achieved through various synthetic routes. One common method involves the reduction of a corresponding nitroaromatic precursor. For instance, 2,4-difluoronitrobenzene (B147775) can be reacted with a chlorinating agent to introduce the chlorine atom, followed by reduction of the nitro group to an amine. chembk.com Another approach could involve the halogenation of a pre-existing difluoroaniline. The synthesis of related halogenated anilines often employs methods like the reduction of halonitroarenes. researchgate.net The specific regiochemistry of the final product is a critical aspect of the synthetic design.
Applications in Research
The trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.
Role as a Chemical Intermediate
The primary application of this compound in research is as a versatile chemical intermediate or building block. chembk.com The amine group can be readily transformed into a variety of other functional groups, such as through diazotization reactions, allowing for the introduction of hydroxyl, cyano, or other halide groups. wikipedia.org The chloro and fluoro substituents can also participate in or influence various chemical reactions, including nucleophilic aromatic substitution.
Applications in Medicinal Chemistry
In medicinal chemistry, halogenated aromatic compounds are frequently incorporated into drug candidates to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The 3-chloro-2,4-difluorophenyl moiety derived from this aniline is a key component in the synthesis of various biologically active molecules. smolecule.com For example, derivatives of this compound are investigated for their potential as therapeutic agents. smolecule.com The presence of the halogen atoms can significantly influence the binding affinity of a molecule to its biological target. smolecule.com
Applications in Agrochemicals
Similar to its role in medicinal chemistry, this compound serves as a precursor for the synthesis of novel agrochemicals, such as pesticides and herbicides. chembk.com The specific halogenation pattern can contribute to the efficacy and selectivity of the final product. For instance, the synthesis of certain pesticides involves the use of halogenated aniline derivatives to construct the core structure of the active ingredient. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNWQPIBPBJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278839 | |
| Record name | 3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-34-5 | |
| Record name | 2613-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 3-Chloro-2,4-difluoroaniline
The synthesis of this compound is predominantly achieved through multi-step processes that begin with appropriately substituted nitrobenzene (B124822) compounds. The key transformations involve the strategic introduction of chloro and fluoro groups onto the aromatic ring, followed by the reduction of a nitro group to the target aniline (B41778).
A common and effective strategy involves the synthesis of the direct precursor, 3-chloro-2,4-difluoronitrobenzene (B1580758), which is then converted to the final product.
The final and often most critical step in this synthetic sequence is the reduction of the nitro group of 3-chloro-2,4-difluoronitrobenzene. Catalytic hydrogenation is the most widely employed method due to its high efficiency and selectivity. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
The primary challenge in this step is to selectively reduce the nitro group without causing hydrodehalogenation (the removal of chlorine or fluorine atoms). The choice of catalyst and reaction conditions is paramount to achieving high yields of the desired aniline. rsc.orgresearchgate.net Platinum and palladium catalysts supported on carbon (Pt/C or Pd/C) are frequently used. tandfonline.comnih.gov Other catalytic systems, such as iron powder in an acidic medium or Raney Nickel, also serve as effective reducing agents for aromatic nitro compounds. google.com The reaction is typically carried out in a solvent, such as ethanol (B145695) or other organic solvents, under controlled temperature and pressure. tandfonline.com
| Catalyst System | Typical Conditions | Key Features |
| Palladium on Carbon (Pd/C) | Hydrogen gas (7 bar), Ethanol, 80°C | High efficiency, good selectivity. tandfonline.comepa.gov |
| Platinum on Carbon (Pt/C) | Moderate H₂ pressure (7–28 atm), 25-40°C | Effective for chloronitrobenzene reduction. nih.govresearchgate.net |
| Iron Powder (Fe) | Acidic medium (e.g., HCl/Ethanol) | Cost-effective, classical reduction method. google.com |
| Raney Nickel (Ra-Ni) | Hydrogen gas, various solvents | Powerful hydrogenating agent. google.com |
One potential pathway to the key intermediate, 3-chloro-2,4-difluoronitrobenzene, is the direct electrophilic chlorination of 2,4-difluoronitrobenzene (B147775). The existing fluorine and nitro groups on the benzene (B151609) ring direct incoming electrophiles, but achieving high regioselectivity for the C-3 position can be challenging. The reaction typically requires a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in the presence of a catalyst. google.comchemicalbook.com For instance, the chlorination of 2,4-difluoronitrobenzene can be performed using chlorine gas in a polar solvent like concentrated sulfuric acid with an iodine catalyst at elevated temperatures (120–160°C). google.com However, this process may lead to the formation of other isomers, such as 5-chloro-2,4-difluoronitrobenzene or dichlorinated products, necessitating careful control of reaction conditions and subsequent purification.
| Chlorinating Agent | Catalyst | Solvent | Temperature |
| Chlorine (Cl₂) Gas | Iodine | Concentrated H₂SO₄, DMSO, DMF | 120-160°C google.com |
| N-Chlorosuccinimide (NCS) | Iodine | H₂SO₄/HNO₃ solution | Room Temperature chemicalbook.com |
Alternative fluorination techniques can be employed to construct the 3-chloro-2,4-difluoro substitution pattern, often starting from different precursors.
The Halex (Halide Exchange) reaction is a powerful industrial method for introducing fluorine atoms into aromatic rings, particularly those activated by electron-withdrawing groups like a nitro group. wikipedia.org This reaction involves the displacement of chlorine atoms with fluorine using an alkali metal fluoride (B91410), most commonly potassium fluoride (KF), in a polar aprotic solvent at high temperatures (150-250°C). wikipedia.orgscientificupdate.com Solvents such as dimethyl sulfoxide (B87167) (DMSO), sulfolane, or N,N-dimethylacetamide (DMAC) are typically used. wikipedia.orggoogle.com To synthesize 3-chloro-2,4-difluoronitrobenzene via this route, a logical precursor would be a trichloronitrobenzene, such as 2,3,4-trichloronitrobenzene (B101362), where the chlorine atoms at positions 2 and 4 are selectively replaced by fluorine.
The Balz-Schiemann reaction provides another classic route to aryl fluorides. wikipedia.orgdrugfuture.com This reaction proceeds by the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgnih.gov In the context of synthesizing this compound, one could envision a pathway starting from an aminodichlorofluorobenzene or a diaminodichlorobenzene, where one of the amino groups is converted to a fluorine atom via the Balz-Schiemann reaction. Recent advancements have explored the use of ionic liquids as a reaction medium to improve the safety and efficiency of this transformation. researchgate.net
The synthesis of this compound can also be approached by modifying existing fluoroaniline (B8554772) structures, though this is generally less common than building the molecule from a nitrobenzene precursor.
Achieving the precise 3-chloro-2,4-difluoro arrangement is a significant challenge due to the directing effects of the substituents, which can lead to the formation of multiple isomers. A comparative analysis of the primary synthetic routes highlights the importance of precursor selection for controlling regiochemistry.
Route 1: Chlorination of 2,4-Difluoronitrobenzene: This is a direct approach, but the activating ortho, para-directing effects of the fluorine atoms and the meta-directing effect of the nitro group can result in a mixture of products. The desired 3-chloro isomer may be formed alongside the 5-chloro and 6-chloro isomers, requiring potentially difficult separation.
Route 2: Halex Reaction on a Trichloronitrobenzene: This route often offers superior regiochemical control. For example, starting with 1,2,4-trichlorobenzene, nitration yields 2,4,5-trichloronitrobenzene. tandfonline.comepa.gov A subsequent Halex reaction with KF can selectively replace the chlorines at positions 2 and 4 (which are activated by the para and ortho nitro group, respectively) to yield 5-chloro-2,4-difluoronitrobenzene. tandfonline.comgoogle.com While this leads to a different isomer, it illustrates how the precursor's substitution pattern dictates the outcome of the fluorination. To obtain the 3-chloro isomer, a precursor like 2,3,4-trichloronitrobenzene would be necessary, where the chlorines at positions 2 and 4 are most activated towards nucleophilic substitution.
The Halex reaction followed by hydrogenation is often preferred in industrial settings because the starting materials (e.g., various trichlorobenzenes) are readily available and the halogen exchange step can be controlled to provide the desired intermediate with high selectivity, which then leads cleanly to the final aniline after reduction. tandfonline.comresearchgate.net
Novel and Emerging Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of efficient, sustainable, and selective methodologies.
The principles of green chemistry are increasingly being applied to the synthesis of anilines to reduce environmental impact. nih.gov Key strategies include:
Catalytic Hydrogenation: The reduction of a nitroaromatic precursor, such as 3-chloro-2,4-difluoronitrobenzene, is a common route to the corresponding aniline. Environmentally benign approaches favor catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel with molecular hydrogen. google.comgoogle.com This method is preferable to older techniques that use stoichiometric reducing agents like iron powder in acidic conditions, which generate large amounts of waste. The catalytic process offers high yields, cleaner product profiles, and avoids harsh reagents. nih.gov
Solvent-Free and Aqueous Systems: Research has focused on minimizing or eliminating the use of volatile organic solvents. Microwave-assisted synthesis in aqueous solutions has been shown to accelerate reactions for producing anilines and phenols from activated aryl halides, reducing reaction times and simplifying purification. vedantu.com
Enzymatic Catalysis: Biocatalysis offers a highly green alternative for aniline synthesis. For example, the oxidation of aniline can be catalyzed enzymatically by horseradish-derived peroxidase in aqueous media, demonstrating the potential for biocompatible and environmentally friendly production pathways. utb.cz
The field of stereoselective synthesis involving this compound or its immediate derivatives is highly specialized. Asymmetric synthesis aims to create chiral molecules, which is of paramount importance in the pharmaceutical industry where enantiomers can have vastly different biological activities.
Approaches to generating chiral aniline derivatives often involve:
Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective reactions. For instance, the synthesis of the antiviral drug Efavirenz involves the enantioselective addition to a ketone derived from 4-chloroaniline, guided by a chiral additive. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral natural products as starting materials to build more complex chiral molecules.
A review of current literature indicates that specific studies on the stereoselective synthesis of this compound itself or investigations into its use for chiral induction are not widely reported. This suggests it is an area that remains to be explored in depth by the scientific community.
Chemical Reactivity and Transformation Mechanisms
The reactivity of the this compound ring is dictated by the electronic properties of its substituents: the strongly activating amino group and the deactivating but directing halogen atoms.
Nucleophilic Substitution Reactions on the Aromatic Ring
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. doubtnut.com
In this compound, the halogen atoms (Cl and F) act as electron-withdrawing groups, making the ring electron-deficient and thus activated for nucleophilic attack. A key factor in these reactions is the leaving group ability. In activated SNAr reactions, the typical leaving group order is F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate complex through a strong inductive effect. stackexchange.com
Therefore, in a reaction with a strong nucleophile like sodium methoxide (B1231860) (NaOCH₃), it is expected that one of the fluorine atoms, likely at the C-2 or C-4 position (which are ortho and para to each other), would be preferentially displaced over the chlorine atom.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactivity
| Position of Leaving Group | Leaving Group | Activating Factors | Predicted Reactivity |
| C2 | Fluorine | High electronegativity, ortho to other F | High |
| C4 | Fluorine | High electronegativity, para to other F | High |
| C3 | Chlorine | Lower electronegativity than F | Lower |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.
The substituents on this compound have the following effects:
-NH₂ (Amino) group at C1: A powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com
-F (Fluoro) groups at C2 and C4: Weakly deactivating groups due to their strong inductive electron withdrawal, but they are ortho-, para-directors because their lone pairs can participate in resonance stabilization of the cationic intermediate (sigma complex). libretexts.org
-Cl (Chloro) group at C3: Also a weakly deactivating, ortho-, para-director for the same reasons as fluorine. libretexts.org
The directing influence of the substituents is additive. The overwhelmingly powerful activating effect of the amino group at C1 dominates the regioselectivity. byjus.com The -NH₂ group directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4).
The C2 and C4 positions are already substituted with fluorine atoms.
The C6 position is unsubstituted.
Therefore, electrophilic attack is strongly predicted to occur at the C6 position . The directing effects of the halogens also support substitution at the remaining open positions (C5 and C6), but the activating power of the amino group makes C6 the most favorable site. For example, in the nitration of aniline under acidic conditions, a mixture of products is often observed, but the directing effect of the amino group is paramount. youtube.com
Table 3: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Type | Directing Effect | Target Positions |
| -NH₂ | C1 | Strongly Activating | Ortho, Para | C2 (blocked), C6, C4 (blocked) |
| -F | C2 | Weakly Deactivating | Ortho, Para | C1 (blocked), C3 (blocked), C5 |
| -Cl | C3 | Weakly Deactivating | Ortho, Para | C2 (blocked), C4 (blocked), C6 |
| -F | C4 | Weakly Deactivating | Ortho, Para | C3 (blocked), C5 |
| Overall Prediction | Governed by -NH₂ | C6 (major), C5 (minor) |
Oxidation and Reduction Pathways of the Aniline Moiety
The formation of substituted anilines, including halogenated variants, frequently involves the reduction of a corresponding nitroaromatic compound. This is a critical step in the synthesis of many fluoroanilines. For instance, the synthesis of 2,4-difluoroaniline (B146603) is achieved through the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com In this process, the nitro group (-NO2) is reduced to an amino group (-NH2), and concurrently, the chlorine atom at the 5-position is removed via hydrogenolysis. google.comgoogle.comepa.gov
Commonly employed reduction methodologies include:
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a heterogeneous catalyst. Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation. google.comgoogle.comepa.gov The reaction is typically carried out in a solvent like methanol. google.com
Metal-Based Reduction: The use of metallic iron powder in an acidic medium is a classic and industrially relevant method for converting nitro groups to anilines. google.com For example, 3-chloro-4-fluoronitrobenzene (B104753) can be reduced to 3-chloro-4-fluoroaniline (B193440) using iron powder in a mixture of ethanol, water, and hydrochloric acid. google.com
While the reduction of the corresponding nitro compound is a primary pathway to the aniline, the aniline moiety itself can undergo oxidation, although specific studies on this compound are not detailed in the provided sources. Generally, the oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and quinones, depending on the oxidant and reaction conditions.
Hydrolysis Reactions and Derivative Formation
Hydrolysis reactions are instrumental in the formation of derivatives from aniline precursors. A key example involves the diazotization of an aniline, followed by hydrolysis to introduce a hydroxyl group. In a synthetic route for a key intermediate, ethyl 5-amino-3-chloro-2,4-difluorobenzoate was converted into a hydroxyl-containing derivative through diazotization and subsequent hydrolysis. semanticscholar.org This two-step process first transforms the amino group (-NH2) into a diazonium salt (-N2+), which is an excellent leaving group. The subsequent reaction with water (hydrolysis) replaces the diazonium group with a hydroxyl group (-OH), yielding a phenol (B47542) derivative. semanticscholar.org
The hydrolysis of ester derivatives is also a relevant transformation. The general mechanism for ester hydrolysis involves the formation of a tetrahedral intermediate, which then decomposes to yield a carboxylic acid and an alcohol. mdpi.com This type of reaction would be applicable to derivatives of this compound that contain an ester functional group.
Rearrangement Reactions and Isomerization Studies
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While specific isomerization or rearrangement studies involving this compound are not prominently featured in the provided literature, several classical rearrangement reactions are well-known for anilines and their derivatives. These include:
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. byjus.com
Curtius Rearrangement: In this reaction, an acyl azide (B81097) is converted into an isocyanate, which can then be hydrolyzed to form a primary amine. byjus.com
Beckmann Rearrangement: This reaction transforms an oxime into an amide. For cyclic oximes, this results in a ring-expansion to form a lactam. byjus.com
Claisen Rearrangement: This is a google.comgoogle.com-sigmatropic rearrangement of an allyl aryl ether, which typically isomerizes to an ortho-allylated phenol. byjus.com
These reactions represent potential, though not explicitly documented, pathways for the structural modification of derivatives of this compound.
Catalysis in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of halogenated anilines. Both heterogeneous and homogeneous catalysts play vital roles, with a growing interest in the application of organocatalysis for functionalization.
Homogeneous Catalysis Applications
The provided research primarily emphasizes heterogeneous catalysis for the synthesis of fluoroanilines. While homogeneous catalysts are widely used in organic synthesis, specific applications for the direct synthesis of this compound are not detailed in the available search results.
Heterogeneous Catalysis (e.g., Palladium-Carbon, Raney Nickel, Iron Powder)
Heterogeneous catalysts are extensively used in the synthesis of halogenated anilines, particularly in the hydrogenation of nitroaromatic precursors. mdpi.com These catalysts are favored for their ease of separation from the reaction mixture and potential for recycling. mdpi.com
The reduction of a nitro group in the presence of other reducible functional groups, such as halogens, requires high chemoselectivity. mdpi.com
Key Heterogeneous Catalysts and Conditions:
| Catalyst | Precursor | Product | Conditions | Yield | Source |
| 5% Palladium on Carbon (Pd/C) | 2,4-difluoro-5-chloronitrobenzene | 2,4-difluoroaniline | H₂, Methanol, Sodium Acetate | 48% | google.com |
| 1% Platinum on Carbon (Pt/C) | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | H₂ atmosphere (0.1-5 MPa), 50-100 °C | >94% | google.com |
| Raney Nickel | 2,4-difluoro-5-chloronitrobenzene | 2,4-difluoroaniline | H₂, Methanol, Sodium Acetate | - | google.com |
| Iron Powder | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | Ethanol, Water, HCl, 80-90 °C | - | google.com |
This table is interactive and allows for sorting and filtering of data.
Palladium on carbon (Pd/C) is a preferred catalyst for the hydrogenation of 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.comepa.gov The reaction is notable as it not only reduces the nitro group but also achieves dehalogenation of the chlorine atom. google.comgoogle.com Raney Nickel is also cited as a suitable catalyst for this type of transformation. google.com For the synthesis of 3-chloro-4-fluoroaniline, both platinum on carbon (Pt/C) and reduced iron powder have been effectively used. google.com The Pt/C-catalyzed reaction is highlighted for its high conversion rate and yield without the use of organic solvents, making it suitable for large-scale production. google.com
Organocatalysis in Aniline Functionalization
Organocatalysis has emerged as a powerful strategy in organic synthesis, utilizing small, metal-free organic molecules to catalyze reactions. nih.gov While direct applications of organocatalysis in the primary synthesis of this compound are not described, its principles are highly relevant for the subsequent functionalization of the aniline moiety or the aromatic ring.
Key organocatalytic activation modes that could be applied to aniline derivatives include:
Enamine and Iminium Catalysis: Amine catalysts can react with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ions. nih.gov These intermediates can then react with various partners, enabling α-, β-, and γ-functionalization of carbonyls, which could be tethered to the aniline scaffold. nih.gov
Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acid derivatives, are highly effective in a wide range of asymmetric reactions, including those that form axially chiral biaryls. beilstein-journals.org These catalysts could potentially be used to control stereochemistry in reactions involving derivatives of this compound.
Hydrogen-Bond-Donating Catalysis: Catalysts that operate through hydrogen bonding can activate substrates and control reaction stereochemistry through non-covalent interactions. beilstein-journals.org
The functionalization of the aniline nitrogen or the aromatic ring using these organocatalytic strategies could provide access to a diverse range of complex chiral molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and geometric parameters of the molecule in its ground and excited states.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model molecular properties. researchgate.net While specific DFT studies focused solely on 3-Chloro-2,4-difluoroaniline are not extensively documented in the provided literature, analyses of related structures like 3,4-difluoroaniline (B56902) and 3-chloro-4-methyl aniline (B41778) offer valuable insights. researchgate.netresearchgate.net
These studies typically investigate:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For anilines, the amino group is typically a site of negative potential, making it susceptible to electrophilic attack, while the halogen substituents create regions of positive potential. researchgate.net
Reactivity Descriptors : Based on FMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
The electron-withdrawing effects of the chlorine and fluorine atoms are expected to lower the energy of both the HOMO and LUMO orbitals and influence the charge distribution across the aromatic ring.
Table 1: Representative DFT-Calculated Electronic Properties for a Related Compound (3,4-difluoroaniline) This table presents data for a structurally similar compound to illustrate the type of information obtained from DFT calculations.
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -6.892 | Indicates electron-donating ability |
| LUMO Energy | -1.460 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.432 | Relates to chemical stability and reactivity |
Source: Adapted from theoretical studies on difluoroaniline derivatives. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach for calculating molecular properties without empirical parameters. researchgate.net These calculations are often used alongside DFT to provide a comparative analysis of:
Optimized Molecular Geometry : Bond lengths, bond angles, and dihedral angles are calculated to determine the most stable three-dimensional structure of the molecule. For substituted anilines, calculations can predict the planarity of the ring and the orientation of the amino group. researchgate.net
Vibrational Frequencies : Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands. Comparing calculated frequencies from methods like HF and DFT with experimental data allows for a detailed understanding of the molecule's vibrational modes. researchgate.net
Dipole Moment and Hyperpolarizability : These properties are crucial for understanding a molecule's response to an external electric field and its potential application in nonlinear optics (NLO). researchgate.net
For molecules like 3-chloro-4-methyl aniline, studies have shown that the B3LYP (DFT) method is often superior to the scaled Hartree-Fock approach for predicting vibrational frequencies. researchgate.net
Conformational analysis is essential for understanding the flexibility of a molecule and the relative stability of its different spatial arrangements (conformers). This is often achieved by constructing a Potential Energy Surface (PES) by systematically rotating specific bonds. dergipark.org.trdcu.ie
For this compound, a key analysis would involve the rotation around the C-N bond to study the orientation of the amino group relative to the substituted ring. The PES scan reveals energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. dergipark.org.tr The stability of different conformers is influenced by steric hindrance and electronic interactions between the amino group and the adjacent halogen substituents. The analysis helps identify the global minimum energy conformation, which is the most populated state under thermal equilibrium. youtube.com
Table 2: Hypothetical Conformational Analysis Summary for C-N Bond Rotation This table provides a representative example of results from a Potential Energy Surface (PES) scan.
| Dihedral Angle (H-N-C-C) | Conformation Type | Relative Energy (kcal/mol) | Stability |
| 0° | Eclipsed (Transition State) | High | Low |
| 60° | Staggered/Gauche (Local Minimum) | Low | High |
| 120° | Eclipsed (Transition State) | High | Low |
| 180° | Staggered/Anti (Global Minimum) | Lowest | Highest |
Source: Based on general principles of conformational analysis. dcu.ieyoutube.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum calculations.
MD simulations can be used to study how the solvent environment affects the behavior of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMF, DMSO), one can investigate:
Solvation Shell Structure : How solvent molecules arrange around the solute and form hydrogen bonds (e.g., with the amino group).
Conformational Dynamics : How the presence of a solvent influences the conformational preferences and the energy barriers for rotation compared to the gas phase.
Reaction Dynamics : For reactions involving this compound, simulations can help understand how polar aprotic solvents stabilize charged transition states, thereby enhancing reaction rates, a phenomenon noted in related halogenated compounds.
While this compound itself is primarily a synthetic intermediate, its structural motif is found in more complex molecules designed for biological activity. MD simulations and molecular docking are crucial for studying how these derivatives interact with protein targets.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. Studies on derivatives of fluoroanilines have used docking to investigate their binding affinity with targets like the B-raf protein, which is relevant in cancer research. tandfonline.com
MD Simulations of Protein-Ligand Complexes : Following docking, MD simulations can be run on the protein-ligand complex to assess its stability over time. These simulations provide detailed information about the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, which is essential for structure-activity relationship (SAR) studies and drug design. Derivatives of related anilines have been investigated as P2X3 receptor antagonists and for their interactions with other enzymes. mdpi.com
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a compound and its biological activity. For this compound, this involves understanding how its specific arrangement of chloro and fluoro substituents on the aniline ring influences its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with specific activities, such as toxicity or binding affinity. researchgate.netnih.gov While specific QSAR models developed exclusively for this compound are not extensively documented in public literature, the principles are widely applied to aniline derivatives. researchgate.netnih.gov These studies often use quantum mechanical calculations, like Density Functional Theory (DFT), to derive molecular descriptors such as electronic properties (electrophilicity, HOMO-LUMO energies), steric factors, and lipophilicity (LogP). researchgate.netajpp.inresearchgate.net
For instance, QSAR studies on aniline derivatives have successfully modeled properties like lipophilicity and carcinogenicity using descriptors derived from their molecular structure. researchgate.netnih.gov In a practical application of SAR principles, this compound has been utilized as a key building block in the synthesis of more complex molecules, such as 4-(3-chloro-2-fluoroanilino)-quinazoline derivatives, which are designed to act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for anti-tumor applications. google.com The selection of this specific aniline isomer is based on the understanding that the placement of halogen atoms at the 2, 3, and 4 positions critically influences the compound's ability to bind to the target receptor. google.com
In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates from large compound libraries. In this context, this compound and its close analogs often serve as valuable fragments or starting points for the design of new bioactive molecules. The presence of fluorine and chlorine atoms can enhance pharmacokinetic properties, metabolic stability, and binding affinity. tandfonline.com
For example, derivatives of 2,4-difluoroaniline (B146603) have been incorporated into molecular designs to improve the properties of potential anticancer agents, with their binding effectiveness evaluated through in silico molecular docking studies. tandfonline.comsci-hub.se Similarly, piperidin-4-imine derivatives incorporating a 2,4-difluoroaniline moiety have been designed and studied as potential antitubercular agents through molecular docking against the EACP reductase enzyme. dovepress.com These virtual screening approaches allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. tandfonline.comresearchgate.net The process involves docking candidate molecules into the active site of a target protein to predict binding modes and estimate binding affinity. tandfonline.com
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. DFT and time-dependent DFT (TD-DFT) are standard methods for simulating NMR spectra, vibrational frequencies, and electronic transitions. researchgate.netnih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is the standard for calculating NMR shielding tensors. researchgate.netnih.govnih.gov These calculated values can then be scaled and correlated with experimental chemical shifts. nih.gov
For this compound, the predicted chemical shifts would be heavily influenced by the electron-withdrawing effects of the halogen substituents. The fluorine and chlorine atoms cause deshielding of nearby protons and carbons, leading to higher chemical shifts (downfield). ¹⁹F NMR predictions are particularly important for fluorinated compounds. The methodology has been successfully applied to isomers like 3,4-difluoroaniline and 4-chloro-2-fluoroaniline (B1294793), showing good agreement between theoretical and experimental data. researchgate.netnih.govnih.gov
Below is a table illustrating the type of data generated from a DFT/GIAO calculation for predicting NMR chemical shifts. Note: These values are representative examples based on typical calculations for halogenated anilines and are not from a specific published study on this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
| ¹H | 6.5 - 7.5 | Deshielding from adjacent F and Cl atoms; electronic effect of the NH₂ group. |
| ¹³C | 110 - 160 | Direct attachment to electronegative F and Cl atoms causes significant downfield shifts and characteristic C-F coupling. |
| ¹⁹F | -110 to -140 | The chemical environment of each fluorine atom (ortho vs. para to the amino group, and adjacent to Cl) results in distinct shifts. |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides a molecular fingerprint based on its vibrational modes. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodological limitations, allowing for a direct comparison with experimental spectra. nih.gov
A detailed vibrational analysis involves assigning the calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes, based on the Potential Energy Distribution (PED). nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-F and C-Cl stretching, and various aromatic ring vibrations. Computational studies on related compounds like 4-chloro-2-fluoroaniline provide a basis for these assignments. nih.gov
The table below presents expected key vibrational modes for this compound and their typical calculated frequency ranges based on studies of similar molecules.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
| N-H Asymmetric/Symmetric Stretch | 3400 - 3550 | Stretching vibrations of the amine group's N-H bonds. |
| C-H Aromatic Stretch | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |
| C=C Aromatic Ring Stretch | 1400 - 1650 | In-plane stretching vibrations of the benzene (B151609) ring. |
| C-F Stretch | 1200 - 1350 | Stretching vibrations of the carbon-fluorine bonds. |
| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |
| NH₂ Wagging/Twisting | 500 - 800 | Out-of-plane bending motions of the amino group. |
The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de The results are typically presented as a maximum absorption wavelength (λmax). researchgate.netnih.gov
For this compound, TD-DFT calculations would predict the primary electronic transitions, such as π→π* and n→π* transitions. The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system, while n→π* transitions involve a non-bonding electron from the nitrogen atom of the amino group. The positions and intensities of these bands are modulated by the electronic effects of the chloro and fluoro substituents. Such simulations have been performed for related molecules, providing insight into their electronic structure and optical properties. researchgate.netnih.gov
An illustrative table of results from a TD-DFT simulation is shown below.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ (n→π) | ~4.0 | ~310 | Low |
| S₀ → S₂ (π→π) | ~4.8 | ~260 | Moderate |
| S₀ → S₃ (π→π*) | ~5.9 | ~210 | High |
Applications in Advanced Materials and Polymer Science
Fluorine-Containing Polymer Research
Research into fluorine-containing polymers is driven by the demand for materials with high thermal stability, chemical resistance, and unique surface properties. 3-Chloro-2,4-difluoroaniline is a valuable monomer in this field of research because it allows scientists to study the synergistic or competing effects of having different halogens on the same monomer unit.
Key research findings on polymers derived from halogenated anilines demonstrate that the type and position of the halogen atom significantly influence the final material properties. The inclusion of this compound provides a route to precisely engineer polymers with a desired set of characteristics.
| Property | Effect of Incorporating this compound Monomer | Scientific Rationale |
|---|---|---|
| Thermal Stability | Generally increased | The high strength of the Carbon-Fluorine bond enhances the thermal and oxidative stability of the polymer backbone. |
| Solubility | Often improved in organic solvents | The bulky and polar halogen substituents disrupt chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. nih.gov |
| Electrical Conductivity | Tunable; generally lower than pure polyaniline | The strong electron-withdrawing effects of fluorine and chlorine atoms localize electrons on the polymer chain, reducing charge carrier mobility. conicet.gov.arresearchgate.net |
| Surface Energy | Lowered | The presence of fluorine atoms at the polymer surface leads to low polarizability and weak intermolecular forces, resulting in hydrophobic and oleophobic characteristics. researchgate.net |
| Optical Properties | Modified UV absorption and refractive index | The specific electronic structure of the halogenated aromatic ring alters the energy levels for electronic transitions, affecting how the material interacts with light. researchgate.net |
Environmental Chemistry and Ecotoxicology
Environmental Fate and Transport
The transport and distribution of 3-Chloro-2,4-difluoroaniline in the environment are influenced by its physicochemical properties and its susceptibility to various degradation mechanisms. Halogenated anilines, in general, are recognized as environmental contaminants due to their widespread use in industrial synthesis.
Under aerobic conditions, microorganisms are known to degrade halogenated anilines through various enzymatic reactions. For instance, the degradation of monochloroaniline can be initiated by either dechlorination to form aniline (B41778), which is then converted to catechol, or through a dioxygenation reaction to produce a chlorocatechol nih.gov.
Studies on the aerobic degradation of fluoroanilines have shown that the process is influenced by the degree of fluorine substitution. For example, mixed bacterial cultures have been shown to completely degrade 4-fluoroaniline (4-FA) and 2,4-difluoroaniline (B146603) (2,4-DFA) nih.gov. The time required for enrichment of microbial cultures capable of degrading these compounds increases with the number of fluorine substituents nih.gov. Enzyme assays from these studies suggest the involvement of meta-cleavage pathways in the degradation of fluoroanilines nih.gov.
In a study on the degradation of the related compound 3,4-difluoroaniline (B56902) (3,4-DFA) by Pseudomonas fluorescens 26-K, the degradation was accompanied by intensive defluorination nih.govresearchgate.net. The activity of catechol 1,2-dioxygenase was detected in cell-free extracts, suggesting a degradation pathway involving hydroxylation of the aromatic ring followed by ring cleavage nih.govresearchgate.net. The intermediate 3-fluoro-4-hydroxyaniline was also identified nih.govresearchgate.net.
Information regarding the anaerobic biotransformation of this compound is not available in the reviewed literature. However, studies on other halogenated aromatic compounds have demonstrated that anaerobic degradation can occur, often through reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom nih.gov. For some chloroaromatic compounds, anaerobic biotransformation can involve initial demethylation followed by biotic and abiotic transformations nih.gov.
Several bacterial strains have been identified with the potential to degrade halogenated anilines. A study on contaminated sites in Lagos State, Nigeria, led to the isolation of several bacterial strains capable of utilizing 3-chloro-4-fluoroanilines as a source of carbon and energy. These isolates include Pseudomonas hibiscicola BT9, P. hibiscicola BT7, Stenotrophomonas maltophilia BT8, S. maltophilia BT10, Bacillus subtilis WT5, and Alkalihalobacillus halodurans BT2 ekb.egekb.eg. While these strains were isolated using 3-chloro-4-fluoroanilines, their specific degradation pathways for this compound were not detailed ekb.egekb.eg.
The well-studied bacterium Pseudomonas fluorescens 26-K has been shown to degrade 3,4-difluoroaniline and 3,4-dichloroaniline (B118046) under aerobic conditions nih.govresearchgate.net. Another identified degrader of dichloroaniline isomers is Bacillus megaterium IMT21, which utilizes different pathways for various isomers, including the formation of dichloroaminophenol and dichloroacetanilide nih.govmicrobiologyresearch.org.
Table 1: Microbial Degraders of Halogenated Anilines
| Microbial Degrader | Halogenated Aniline Substrate(s) | Reference(s) |
|---|---|---|
| Pseudomonas hibiscicola BT9 | 3-chloro-4-fluoroanilines, 3,4-dichloroanilines | ekb.egekb.eg |
| Stenotrophomonas maltophilia BT10 | 3-chloro-4-fluoroanilines, 3,4-dichloroanilines | ekb.egekb.eg |
| Bacillus subtilis WT5 | 3-chloro-4-fluoroanilines | ekb.egekb.eg |
| Alkalihalobacillus halodurans BT2 | 3-chloro-4-fluoroanilines | ekb.egekb.eg |
| Pseudomonas fluorescens 26-K | 3,4-difluoroaniline, 3,4-dichloroaniline | nih.govresearchgate.net |
Specific studies on the photodegradation of this compound are not available. However, research on other chlorinated anilines indicates that photodegradation can be a significant environmental fate process. For example, 4-chloroaniline can be photo-oxidized in surface water with a half-life of 1 to 3 hours in the presence of low organic matter nih.gov. The photodegradation of 4-chloroaniline in a UV/TiO₂/H₂O₂ system has been shown to proceed through several routes, including hydroxyl radical attack leading to the formation of 4-chlorophenol, dimerization to 4,4'-dichloroazobenzene, and the formation of aniline, which is subsequently oxidized researchgate.net.
There is no specific information available on the chemical degradation of this compound in aquatic and terrestrial systems. Generally, the persistence of chlorinated organic compounds in soil and groundwater can be long-term scispace.com. Chemical degradation processes such as hydrolysis can be important for some compounds. For instance, 3,4-dichloroaniline shows no evidence of significant hydrolysis nih.gov. The potential for chemical degradation of this compound would depend on its specific chemical properties and the environmental conditions.
Biodegradation Pathways in Microbial Systems
Metabolite Formation and Transformation Products
The degradation of halogenated anilines in the environment is a critical process that determines their persistence and the potential formation of more or less toxic byproducts. Microbial activity is a primary driver of the transformation of these compounds. nih.govnih.gov
While specific degradation studies on this compound are not extensively documented, research on structurally similar compounds provides insight into likely transformation pathways. The microbial degradation of halogenated anilines often involves initial enzymatic attacks that modify the aromatic ring. Dioxygenase enzymes, for example, can incorporate hydroxyl groups into the aromatic structure, leading to the formation of halogenated catechols. nih.gov
Studies on analogous compounds have identified several key intermediates. For instance, the aerobic degradation of 3,4-difluoroaniline by Pseudomonas fluorescens 26-K was found to produce 3-fluoro-4-hydroxyaniline as an intermediate. tandfonline.comresearchgate.net Similarly, the degradation of 3,4-dichloroaniline by the same bacterial strain yielded 3-chloro-4-hydroxyaniline. tandfonline.comresearchgate.net These findings suggest that a common initial step in the biodegradation of such compounds is hydroxylation, often accompanied by dehalogenation. tandfonline.comresearchgate.net
Further degradation can proceed through the cleavage of the aromatic ring. The type of ring cleavage can depend on the specific compound and the enzymes involved. For example, the degradation of 3,4-dichloroaniline involves catechol 2,3-dioxygenase, while the degradation of 3,4-difluoroaniline proceeds via catechol 1,2-dioxygenase in Pseudomonas fluorescens 26-K. tandfonline.comresearchgate.net
The table below summarizes identified degradation intermediates from related halogenated anilines.
| Original Compound | Degrading Microorganism | Identified Intermediate |
| 3,4-Difluoroaniline | Pseudomonas fluorescens 26-K | 3-Fluoro-4-hydroxyaniline |
| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | 3-chloro-4-hydroxyaniline |
| Aniline | Acinetobacter sp. YAA | Catechol |
This table presents data from studies on compounds structurally similar to this compound to infer potential degradation pathways.
Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. Studies on halogenated anilines have demonstrated that under certain conditions, complete mineralization can be achieved.
For example, Pseudomonas fluorescens 26-K is capable of completely degrading up to 90 mg/L of 3,4-difluoroaniline within 15 days, a process that is accompanied by intensive defluorination. tandfonline.com The ability of microorganisms to use these compounds as a sole source of carbon and energy is a key indicator of their potential for mineralization. ekb.eg For instance, Pseudomonas hibiscicola and Stenotrophomonas maltophilia have been shown to utilize various halogenated anilines, leading to their degradation and the stoichiometric release of chloride ions, indicating the breakdown of the carbon-halogen bond. ekb.eg
Advanced oxidation processes can also achieve complete mineralization. A hybrid process of ozonation and electrochemical oxidation has been shown to be effective for the mineralization of high-concentration aqueous aniline, ultimately converting it to CO2 and H2O. mdpi.com
Ecotoxicological Implications
The presence of halogenated anilines in the environment poses a significant risk to ecosystems. Their toxicity to aquatic organisms and potential for bioaccumulation are key areas of concern. mdpi.com
Halogenated anilines are considered environmental pollutants due to their persistence and inherent toxicity. ekb.eg The presence and position of halogen atoms on the aniline ring make these compounds resistant to biodegradation. ekb.eg They can enter the environment through industrial effluents and agricultural runoff. mdpi.comekb.eg
Once in aquatic systems, these compounds can be toxic to a wide range of organisms, potentially leading to a decline in species diversity and the degradation of habitats. mdpi.com Some halogenated anilines have been shown to be mutagenic, carcinogenic, and immunotoxic to living organisms. ekb.eg Furthermore, the acidification of water bodies can affect the bioavailability and toxicity of aromatic amines. mdpi.com
Another environmental concern is the formation of disinfection byproducts. Aniline-related structures can act as precursors to the formation of haloacetonitriles and other toxic byproducts during water treatment processes involving chlorination. acs.org
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration of the chemical in the organism that is greater than in the surrounding environment. The bioaccumulation potential of a chemical is often related to its hydrophobicity, which can be estimated by the n-octanol/water partition coefficient (log KOW).
For p-chloroaniline, a related compound, a low bioaccumulation potential is indicated by its small log KOW of 1.83 and low experimentally determined bioconcentration factor (BCF) values. researchgate.net It has been suggested that for some compounds like p-chloroaniline, accumulation might be due more to adsorption onto surfaces of organisms like algae and sludge rather than true bioaccumulation within the organism's tissues. researchgate.net However, the bioaccumulation potential can vary significantly depending on the specific compound, the organism, and environmental conditions. nih.gov
Remediation Strategies for Contaminated Environments
Given the environmental risks associated with halogenated anilines, various remediation strategies have been developed to remove them from contaminated soil and water.
Bioremediation is a promising and environmentally friendly approach that utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.gov Several bacterial strains, including species of Pseudomonas, Stenotrophomonas, Bacillus, and Alkalihalobacillus, have been isolated from contaminated sites and have shown the ability to degrade halogenated anilines. ekb.eg This approach is often cost-effective and can be applied in situ. ekb.eg
Advanced Oxidation Processes (AOPs) are another effective method for the degradation of persistent organic pollutants. These processes involve the generation of highly reactive radicals, such as hydroxyl radicals, that can rapidly break down aniline compounds. researchgate.netije.ir Examples of AOPs include:
UV/Persulfate: This method uses ultraviolet light to activate persulfate, generating sulfate radicals that oxidize the target compound. ije.irresearchgate.net
Ozonation and Electrochemical Oxidation: These techniques can be used individually or in combination to mineralize anilines in aqueous solutions. mdpi.comnih.gov
Photocatalysis: This involves the use of a photocatalyst, such as titanium dioxide (TiO2), which, when activated by light, generates reactive oxygen species that degrade pollutants. researchgate.net Studies have also shown that microalgae can accelerate the photodegradation of aniline. nih.govresearchgate.net
In Situ Chemical Oxidation (ISCO) involves injecting chemical oxidants, such as persulfate, directly into the contaminated soil and groundwater to destroy the contaminants in place. regenesis.com
Phytoremediation and Bioaugmentation are emerging technologies that involve the use of plants (phytoremediation) and the introduction of specific microorganisms (bioaugmentation) to clean up contaminated sites. mdpi.com
The table below provides a summary of remediation strategies for halogenated anilines.
| Remediation Strategy | Description | Key Features |
| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective, environmentally friendly, applicable in situ. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to break down pollutants. | Rapid degradation, effective for persistent compounds. |
| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface. | Treats soil and groundwater in place. |
| Phytoremediation & Bioaugmentation | Use of plants and/or introduced microorganisms for remediation. | Green technology, can improve soil health. |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are often employed for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods.
Given the limited information on AOPs specifically for this compound, the discussion will focus on the principles of AOPs and their application to similar halogenated aromatic compounds. The primary AOPs include photocatalysis, ozonation, and Fenton-based reactions.
Photocatalysis: This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon activation by UV or visible light, generates highly reactive species, including hydroxyl radicals. These radicals can then attack and degrade organic pollutants. Studies on the photocatalytic degradation of 4-chloroaniline have shown that the process can lead to complete degradation, with intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene being formed. cabidigitallibrary.org The degradation pathways involve hydroxyl radical attack on the aromatic ring and the amino group. cabidigitallibrary.org It is expected that the photocatalytic degradation of this compound would proceed through similar mechanisms, leading to the formation of halogenated phenols and other intermediates before complete mineralization.
Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. The reaction of ozone with anilines is generally rapid. Mechanistic studies on the ozonation of p-chloroaniline indicate that the primary reaction involves the addition of ozone to the aromatic ring, leading to the formation of hydroxylated and nitrated products. researchgate.net The formation of hydroxyl radicals also contributes to the degradation process. The application of ozone to this compound would likely result in the oxidation of the aromatic ring and the transformation of the amino group.
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) in the presence of ferrous ions (Fe2+) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photochemically reduce ferric ions (Fe3+) back to Fe2+, thus regenerating the catalyst and producing more hydroxyl radicals. Fenton and photo-Fenton processes have been shown to be effective in the degradation of various chlorinated aromatic compounds. The degradation of trichloroethylene, for example, is initiated by the attack of hydroxyl radicals. researchgate.net For this compound, the Fenton process would be expected to lead to the hydroxylation of the aromatic ring and subsequent ring cleavage.
Table 2: Potential Intermediates in the Advanced Oxidation of Halogenated Anilines
| AOP Method | Parent Compound | Potential Intermediates |
|---|---|---|
| Photocatalysis (TiO2) | 4-Chloroaniline | 4-Chlorophenol, 4-Aminophenol, 4-Chloronitrobenzene cabidigitallibrary.org |
| Ozonation | p-Chloroaniline | o-Hydroxyaniline, p-Hydroxyaniline, Chloride, Nitrite, Nitrate researchgate.net |
Medicinal Chemistry and Pharmaceutical Research
Role as a Pharmaceutical Intermediate and Building Block
3-Chloro-2,4-difluoroaniline is an important fluorinated building block in pharmaceutical chemistry and is widely utilized as a key intermediate in the research, development, and production of Active Pharmaceutical Ingredients (APIs). alchempharmtech.comlookchem.com Its structural framework is incorporated into a variety of complex molecules designed to exhibit specific pharmacological activities.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a crucial starting material or intermediate in the synthesis of numerous APIs, particularly in the development of kinase inhibitors. For instance, it is a key reactant in the synthesis of aminoquinazoline compounds designed as irreversible inhibitors for the HER/ErbB family of receptor tyrosine kinases. googleapis.comgoogleapis.com It is also used to prepare thieno[3,2-d]pyrimidine derivatives that exhibit inhibitory activity against various protein kinases, which are pivotal in mediating cellular signal transduction. googleapis.com The aniline's structure is frequently employed in the synthesis of quinazoline derivatives intended for pharmaceutical compositions aimed at preventing or treating cancer. google.com
| API Class | Therapeutic Target | Role of this compound | Reference |
|---|---|---|---|
| Aminoquinazoline Derivatives | HER/ErbB Receptor Tyrosine Kinases | Key reactant for forming the core aniline (B41778) portion of the inhibitor. | googleapis.comgoogleapis.com |
| Thieno[3,2-d]pyrimidine Derivatives | Protein Kinases | Starting material for building the substituted pyrimidine ring system. | googleapis.com |
| Quinazoline Derivatives | Cancer-related Kinases | Core building block for the final pharmaceutical compound. | google.com |
Precursor for Quinolone Antibacterials
The structural motif of this compound is relevant to the synthesis of quinolone antibiotics. For example, N-cyclopropyl-3-chloro-2,4-difluoroaniline is a derivative identified within the broader class of compounds related to the quinolone group of antibiotics. google.com Furthermore, the closely related precursor, 3-chloro-2,4-difluoronitrobenzene (B1580758), which can be reduced to form this compound, is used in the preparation of Rufloxacin, a known quinolone antibacterial agent. chemicalbook.com
Synthesis of Antitumor Agents
This compound is a key building block in the development of various antitumor agents. It is used in the synthesis of heterocyclic amide derivatives designed for the treatment of cancer. google.com A specific example involves the reaction of this compound with (S)-2-oxooxazolidine-4-carboxylic acid to produce an intermediate for compounds used in cancer therapy. google.com Its utility extends to the creation of inhibitors for protein kinase IKK, which are investigated for their anticancer activity. googleapis.com Moreover, the "this compound motif" has been incorporated into selective JAK1 inhibitors, a class of drugs used in cancer treatment. cardiff.ac.uk Many of the protein kinase inhibitors synthesized from this aniline, as mentioned previously, are developed specifically as antitumor therapeutics. googleapis.comgoogleapis.comgoogleapis.com
Synthesis of LSD1 and HER2 Inhibitors
The compound is a precursor for highly specific and targeted cancer therapies. Literature reports that its direct precursor, 3-chloro-2,4-difluoronitrobenzene, is utilized in the preparation of Lysine-Specific Demethylase 1 (LSD1) inhibitors and selective Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. chemicalbook.com Direct synthetic applications of this compound have been documented in the creation of potent HER2 inhibitors. For example, it is a starting material in the synthesis of novel amide derivatives and aminoquinazoline compounds that exhibit irreversible inhibition of the HER/ErbB family of proteins, which includes HER2. googleapis.comgoogle.com
Derivatization for Biological Activity Modulation
The structure of this compound provides a versatile platform for derivatization, allowing chemists to systematically modify its structure to fine-tune the biological activity and pharmacological properties of the resulting molecules.
Synthesis of Analogues with Modified Pharmacological Profiles
The strategic modification of molecules containing the this compound core allows for the modulation of their pharmacological profiles. A notable example is in the development of Janus kinase (JAK1) inhibitors, where a lead compound contained a this compound motif. cardiff.ac.uk Researchers found that substituting this specific aniline group with a more hydrophilic 3-hydroxymethylaniline moiety significantly altered the compound's distribution coefficient (logD), making it more suitable for further optimization and leading to the development of a highly selective JAK1 inhibitor. cardiff.ac.uk
In another example, this compound was used as the starting aniline to synthesize a library of small-molecule modulators of Two Pore Channel 2 (TPC2), an ion channel implicated in various physiological processes. uni-muenchen.deuni-muenchen.denih.gov The initial amide formed from the aniline was further derivatized by reacting it with various acid chlorides, producing a range of analogues with different substituents. nih.gov This systematic derivatization allowed researchers to investigate the structure-activity relationship and identify compounds with distinct agonist activities on the ion channel, demonstrating how modifications to the parent structure can lead to analogues with tailored pharmacological effects. nih.gov
| Compound Name |
|---|
| This compound |
| N-cyclopropyl-3-chloro-2,4-difluoroaniline |
| 3-chloro-2,4-difluoronitrobenzene |
| Rufloxacin |
| (S)-2-oxooxazolidine-4-carboxylic acid |
| 3-hydroxymethylaniline |
Target Identification and Mechanism of Action Studies
Identifying the biological targets of a compound and elucidating its mechanism of action are crucial steps in drug development. For derivatives of this compound, a range of in vitro and in silico techniques are employed to achieve this.
Derivatives of substituted anilines have been investigated as inhibitors of various enzymes. The this compound moiety can serve as a key pharmacophore that interacts with the active site of an enzyme. The nature of the substituents on the aniline ring can influence the inhibitory potency and selectivity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method can provide valuable insights into the binding mode and affinity of a compound for its target.
In silico studies of fluoroaniline (B8554772) derivatives have demonstrated their potential to bind to various biological targets. nih.gov For instance, in studies of anticancer agents, fluoro-substituted anilino derivatives of quinones have been docked against the B-raf protein, revealing favorable binding affinities. nih.gov The docking analyses suggest that the halogenated aniline moiety can participate in key interactions within the active site. nih.gov
While a specific molecular docking study for this compound was not found, based on the behavior of structurally similar compounds, it can be inferred that the chloro and fluoro groups would likely engage in halogen bonding and hydrophobic interactions within a target's binding pocket, while the aniline nitrogen could act as a hydrogen bond donor or acceptor.
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is essential for its development as a therapeutic agent.
The metabolism of a drug candidate is a critical determinant of its efficacy and safety. The biotransformation of aniline derivatives can proceed through various pathways, including N-acetylation, hydroxylation, and subsequent conjugation reactions. The presence of halogen substituents can significantly influence these metabolic pathways.
For instance, studies on the metabolism of other halogenated anilines have shown that hydroxylation followed by sulfation or glucuronidation are major metabolic routes. The position of the halogen atoms can direct the site of hydroxylation and affect the rate of metabolism. It is plausible that this compound would undergo similar metabolic transformations, with the fluorine and chlorine atoms potentially blocking some sites of oxidation and leading to a different metabolic profile compared to unsubstituted aniline.
In Vitro and In Vivo Biological Activity (excluding efficacy/toxicity at specific doses)
While direct and extensive in vitro and in vivo biological activity studies specifically targeting this compound are not prominently available in public literature, its significance in medicinal chemistry is evident through the biological activities of the more complex molecules synthesized from it. The 3-chloro-2,4-difluorophenyl moiety, derived from this aniline, is a key structural feature in a variety of biologically active compounds. The specific placement of the chlorine and fluorine atoms on the aniline ring is often crucial for the pharmacological profile of the final drug candidate.
In the context of derivatives, the substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine series has been investigated for its potential as anti-Parkinson's agents through in silico studies. These studies suggest that compounds containing the 3-chloro-4-fluorophenyl group have a high binding affinity for the monoamine oxidase-B (MAO-B) enzyme, which is a key target in the treatment of Parkinson's disease. asiapharmaceutics.info The electronic properties conferred by the chlorine and fluorine atoms are thought to play a role in the interaction with the enzyme's active site. asiapharmaceutics.info
The structure-activity relationship (SAR) of various compounds reveals the importance of the specific halogenation pattern. For instance, in a series of benzenesulfonamide analogs targeting the PPARγ receptor for antidiabetic applications, the presence and position of halogen substituents on the phenyl ring were found to be critical for activity. nih.gov While not directly involving this compound, these studies underscore the principle that the specific arrangement of electron-withdrawing groups, such as chlorine and fluorine, on an aniline or phenyl ring can significantly influence the biological activity of a molecule by affecting its binding affinity to target proteins and its pharmacokinetic properties.
Furthermore, the 3-chloro-4-fluorophenyl moiety is a component of several kinase inhibitors. The chlorine and fluorine atoms can form specific interactions, such as halogen bonds, with the amino acid residues in the kinase ATP-binding pocket, contributing to the potency and selectivity of the inhibitor. The metabolic stability of the molecule can also be influenced by this substitution pattern, as the C-F and C-Cl bonds are generally resistant to metabolic degradation.
Patent Landscape in Pharmaceutical Development
The patent landscape for this compound is primarily characterized by its use as a key intermediate in the synthesis of a wide range of patented pharmaceutical compounds. While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is integral to numerous inventions, particularly in the fields of oncology and inflammatory diseases.
Patents frequently cite this compound or its close structural analogs as starting materials for the synthesis of kinase inhibitors. The 3-chloro-2,4-difluorophenyl group is a common feature in molecules designed to target various protein kinases that are implicated in cancer cell proliferation and survival. For example, patents for inhibitors of epidermal growth factor receptor (EGFR), B-Raf, and other kinases involved in signaling pathways often describe synthetic routes that utilize halogenated anilines.
The following table provides a summary of representative patents where compounds containing a moiety derived from or structurally similar to this compound are claimed, highlighting the therapeutic areas and the role of the chemical scaffold.
| Patent Number | Title | Therapeutic Area | Relevance of the 3-Chloro-2,4-difluorophenyl Moiety |
| US 9,126,941 B2 | Treatment of hyperproliferative disorders with diarylhydantoin compounds | Cancer | The patent describes diarylhydantoin compounds for treating hormone-refractory prostate cancer. The synthesis of related structures often involves halogenated anilines as key building blocks. |
| EP 0 506 199 A1 | A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene | Chemical Synthesis | While focused on a different isomer, this patent highlights the industrial importance of difluoroanilines as intermediates for pharmaceuticals and agricultural chemicals. |
| EP 0 001 825 A1 | Method of preparing 2,4-difluoroaniline (B146603) | Chemical Synthesis | This patent details a method for preparing 2,4-difluoroaniline, a closely related compound, for use as a starting material in the synthesis of anti-inflammatory and analgesic agents. google.com |
The prevalence of this and similar halogenated aniline scaffolds in the patent literature underscores their importance in modern drug discovery. The specific substitution pattern of a chlorine atom and two fluorine atoms on the aniline ring provides a unique combination of electronic and steric properties that medicinal chemists leverage to optimize the potency, selectivity, and pharmacokinetic profiles of new drug candidates. The continued appearance of this moiety in patent applications suggests its ongoing value in the development of novel therapeutics.
Agrochemical Research and Development
Intermediate in Agrochemical Synthesis
While 3-Chloro-2,4-difluoroaniline is a recognized chemical building block, research and commercial synthesis pathways for several major agrochemicals utilize its close structural isomer, 3,5-dichloro-2,4-difluoroaniline (B1223766) . The substitution pattern on the aniline (B41778) ring is critical for the desired biological activity of the final product.
The benzoylurea (B1208200) class of insecticides, which function by inhibiting chitin (B13524) synthesis in insects, prominently features a halogenated aniline moiety. fao.org The commercial insecticide Teflubenzuron is synthesized using the intermediate 3,5-dichloro-2,4-difluoroaniline, not this compound. google.com
The synthesis pathway for Teflubenzuron involves a multi-step process. google.com It begins with the chlorination of 2,4-difluoronitrobenzene (B147775) to create 3,5-dichloro-2,4-difluoronitrobenzene. This intermediate then undergoes hydrogenation, typically using a catalyst like Raney nickel or palladium-carbon, to reduce the nitro group (-NO₂) to an amine group (-NH₂), yielding 3,5-dichloro-2,4-difluoroaniline. google.com In the final step, this aniline derivative is reacted with 2,6-difluorobenzoyl isocyanate in a solvent such as toluene (B28343) to produce the final active ingredient, Teflubenzuron. google.com A similar pathway is employed for the synthesis of Pyrifluron. google.com
In the synthesis of certain modern fungicides, other isomers of difluoroaniline are employed. The fungicide Ipflufenoquin, for instance, does not use this compound as a precursor. Its synthesis begins with a different isomer, 2,3-difluoroaniline . This starting material undergoes a series of reactions to build the core quinoline (B57606) structure of the final fungicidal molecule.
The direct application of this compound or its 3,5-dichloro isomer as a primary intermediate in the synthesis of major commercial herbicides is not as extensively documented as its role in insecticide development. The design of modern herbicides often relies on other halogenated building blocks, such as substituted pyridines or pyrimidines, to achieve selective weed control. fao.orggoogleapis.com Fluoroanilines, in a broader sense, are recognized as valuable synthetic precursors for plant protection products, though specific examples derived from the 3-chloro-2,4-difluoro isomer are not prominent in publicly available literature. googleapis.com
Table 1: Agrochemicals and Their Halogenated Aniline Precursors
Agrochemical Class Aniline Intermediate Used in Synthesis Teflubenzuron Insecticide (Benzoylurea) 3,5-dichloro-2,4-difluoroaniline Pyrifluron Insecticide (Benzoylurea) 3,5-dichloro-2,4-difluoroaniline Ipflufenoquin Fungicide 2,3-difluoroaniline
Structure-Activity Relationships in Agrochemical Design
The introduction of multiple halogen substituents, such as the dichloro-difluoro pattern, affects the molecule's electronic properties, lipophilicity (fat solubility), and metabolic stability. semanticscholar.org These factors govern how the molecule moves within the target pest, how effectively it binds to the active site of the chitin synthase enzyme, and how resistant it is to detoxification mechanisms within the insect. nih.gov Research on benzoylphenylurea (B10832687) analogues has shown that the type, number, and position of substituents on the aniline ring can dramatically increase or decrease insecticidal potency. researchgate.net The highly substituted 3,5-dichloro-2,4-difluoroaniline moiety in Teflubenzuron is understood to contribute to its high intrinsic activity and stability.
Table 2: Influence of Halogen Substitution on Agrochemical Activity
Structural Feature Influence on Activity Rationale Multiple Halogen Atoms (Cl, F) Generally enhances potency Increases lipophilicity, aiding penetration of insect cuticle and transport to the target site. Modifies electronic properties for stronger binding to the target enzyme. Fluorine Atoms Increases metabolic stability The carbon-fluorine bond is very strong, making the molecule more resistant to breakdown by metabolic enzymes in the pest. Specific Substitution Pattern Determines target site complementarity The precise arrangement of atoms is crucial for fitting into the three-dimensional structure of the enzyme's active site, maximizing inhibitory action.
Environmental Impact and Degradation in Agricultural Contexts
When an agrochemical is applied in the field, its persistence and breakdown in the soil are critical for its environmental profile. Teflubenzuron, which contains the 3,5-dichloro-2,4-difluoroaniline structure, degrades in the environment, and this aniline derivative is a known transformation product. researchgate.net
The degradation of Teflubenzuron in soil is a microbially-mediated process. google.com Soil microorganisms, including bacteria from the genera Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter, can hydrolyze the urea (B33335) bridge of the parent insecticide. google.com This cleavage results in the formation of two primary metabolites: 2,6-difluorobenzamide (B103285) and 3,5-dichloro-2,4-difluoroaniline. google.com
Once formed, halogenated anilines are subject to further microbial degradation. Studies on structurally similar compounds, such as 3,4-dichloroaniline (B118046) and 3,4-difluoroaniline (B56902), show that bacteria like Pseudomonas fluorescens can break them down under aerobic conditions. The degradation pathway often involves dehalogenation (removal of a halogen) and hydroxylation (addition of a hydroxyl group) of the aromatic ring, followed by ring cleavage. The persistence of these aniline metabolites depends on various soil factors, including microbial community composition, pH, organic matter content, and moisture.
Table 3: Environmental Degradation of Halogenated Anilines
Process Details Key Metabolites Influencing Factors Parent Insecticide Degradation (Teflubenzuron) Microbial hydrolysis of the urea bridge in soil. fao.org DT50 (half-life) in soil reported as 33.5 days under specific lab conditions. researchgate.net 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzamide. fao.org Soil type, microbial activity, aerobic/anaerobic conditions. semanticscholar.org Halogenated Aniline Biodegradation (Analog Compounds) Degradation of 3,4-dichloroaniline and 3,4-difluoroaniline by Pseudomonas fluorescens. Hydroxy-anilines (e.g., 3-chloro-4-hydroxyaniline), catechols. Presence of other carbon sources (co-metabolism), oxygen levels, pH.
Analytical Methodologies in Research
Advanced Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for the structural confirmation of 3-Chloro-2,4-difluoroaniline. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint, revealing detailed information about their atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons exhibit distinct signals due to their unique electronic environments, influenced by the adjacent chlorine and fluorine atoms.
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The spectrum of this compound shows distinct peaks for each carbon atom in the benzene (B151609) ring, with their chemical shifts influenced by the attached halogen and amine groups.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides detailed information about the fluorine atoms, including their chemical environment and coupling with neighboring nuclei.
| Assignment | Shift (ppm) |
|---|---|
| A | 6.907 |
| B | 6.676 |
| C | 6.488 |
| D | 3.59 |
Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic peaks corresponding to specific functional groups, such as the N-H stretching of the amine group and C-F and C-Cl stretching of the halogenated aromatic ring.
Raman Spectroscopy: This method involves scattering of monochromatic light from a laser. The resulting spectrum provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
Mass Spectrometry (MS): In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as fragment ions that provide clues about its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum can provide information about the electronic transitions within the molecule and is often used for quantitative analysis.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. An HPLC method has been developed for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) (CFA) by detecting a major urinary metabolite. researchgate.netsigmaaldrich.com This method is noted to be quicker and more cost-effective than gas chromatography (GC) as it does not require a derivatization step. researchgate.net The limit of detection for the metabolite is reported to be less than or equal to 0.01 mg/L (as CFA equivalent). researchgate.net
For the separation of related compounds like 2,4-difluoroaniline (B146603), a reverse-phase (RP) HPLC method can be utilized. sielc.com The mobile phase for such separations typically consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
| Parameter | Condition |
|---|---|
| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile with 0.05% acetic acid |
| Flow Rate | 1 mL/min |
| Detection | Single quadrupole mass spectrometer (SIM mode) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While specific, published methods detailing the direct GC-MS analysis of this compound are not extensively available, the analytical approach can be inferred from established methods for other halogenated anilines. researchgate.netresearchgate.net
The polar nature of the amino group in aniline (B41778) compounds can lead to poor peak shape and challenging analysis by gas chromatography. oup.com To address this, a derivatization step is often employed prior to GC-MS analysis. oup.compublications.gc.ca This process involves reacting the aniline with a reagent to form a less polar, more stable, and more volatile derivative, which improves chromatographic performance. publications.gc.ca
Common derivatizing agents for anilines include various carboxylic acid anhydrides, such as:
Trifluoroacetic anhydride (TFAA)
Pentafluoropropionic anhydride (PFPA)
Heptafluorobutyric anhydride (HFBA)
Acylation of the amino group with these reagents produces amide derivatives that are more amenable to GC analysis. publications.gc.ca The choice of derivatizing agent can also enhance detection limits, particularly when using an electron-capture detector (ECD). publications.gc.ca
For the separation, capillary columns are standard. A common stationary phase used for the analysis of aniline derivatives is SE-54 (a phenyl polysiloxane), often in a 30 m x 0.25 mm fused silica capillary column format. epa.gov The mass spectrometer serves as the detector, providing confirmation of the analyte's identity based on its unique mass spectrum and fragmentation pattern. For unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov
The following table summarizes typical parameters that could serve as a starting point for developing a GC-MS method for this compound, based on methods for related compounds. baua.de
| Parameter | Typical Condition |
|---|---|
| Column Type | Fused Silica Capillary (e.g., SE-54) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial Temp: ~50-60°C, Ramp to ~250-280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometry (Full Scan or SIM) |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective alternative for the analysis of electroactive compounds like halogenated anilines. These techniques are often coupled with high-performance liquid chromatography (HPLC) to provide separation prior to detection.
An HPLC method with electrochemical detection (HPLC-EC) has been shown to be a superior analytical choice for some halogenated anilines, such as 3-chloro-4-fluoroaniline, when compared to GC-based methods. researchgate.net A significant advantage of HPLC-EC is that it typically does not require a derivatization step, which simplifies sample preparation, reduces analysis time, and lowers costs. oup.comresearchgate.net This approach allows for the direct analysis of the parent compound.
In an HPLC-EC system, the analyte is first separated on a reversed-phase column (e.g., C18). After separation, the column effluent passes through an electrochemical detector cell containing a working electrode (such as a glassy carbon electrode). A specific potential is applied to the electrode, and when the electroactive analyte (this compound) comes into contact with its surface, it undergoes an oxidation reaction. This electron transfer generates a current that is proportional to the analyte's concentration.
Research on the oxidative-voltammetric behavior of various chloroanilines at a glassy carbon electrode has shown that the optimal pH for detection can vary depending on the isomer. rsc.org For instance, the best conditions for 2- and 3-chloroaniline were found at pH 1.95, while 4-chloroaniline was best detected at pH 8.1. rsc.org This suggests that pH optimization would be a critical step in developing a method for this compound. The combination of HPLC with voltammetric detection has been successfully used to determine chloroaniline concentrations down to the nanogram level. rsc.org
The following table summarizes key findings and conditions from studies on the electrochemical detection of related chloroaniline compounds.
| Analyte | Method | Key Findings | Detection Limit |
|---|---|---|---|
| 3-chloro-4-fluoroaniline Metabolite | HPLC-EC | Superior to GC methods; no derivatization needed. researchgate.net | ≤ 0.01 mg/L researchgate.net |
| Various Halogenated Anilines | HPLC-EC | Enables detection of sub-nanogram quantities. oup.com | Sub-nanogram oup.com |
| 2-, 3-, and 4-chloroaniline | HPLC with Voltammetric Detection | Differentiation of isomers achieved; optimal pH varies by isomer. rsc.org | 1-2 ng per injection rsc.org |
| 4-chloroaniline | Square-Wave Voltammetry (SWV) | Analysis on a cathodically-treated boron-doped diamond electrode. researchgate.net | 25 nmol L⁻¹ researchgate.net |
Regulatory Science and Safety Research Excluding Toxicity Data
Hazard Classification and Labeling in Research Contexts
In research environments, the classification and labeling of chemicals are governed by globally recognized standards to ensure user safety. For 3-Chloro-2,4-difluoroaniline, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the framework for communicating its hazards. nih.gov
The compound is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure. cdhfinechemical.comechemi.com According to Regulation (EC) No 1272/2008 (the CLP Regulation), this substance is considered hazardous. cdhfinechemical.comreachonline.eu The signal word associated with this compound is "Danger". cdhfinechemical.comechemi.com
The hazard pictograms mandated for its labeling are the skull and crossbones (GHS06) and the health hazard pictogram (GHS08). nih.govherts.ac.uk These symbols provide an immediate visual warning of the substance's potential dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed. cdhfinechemical.comechemi.comherts.ac.uk |
| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin. cdhfinechemical.comechemi.comherts.ac.uk |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled. cdhfinechemical.comherts.ac.uk |
Research personnel must adhere to specific precautionary measures when handling this compound. These are communicated through standardized precautionary statements that cover prevention, response, storage, and disposal.
Table 2: Selected GHS Precautionary Statements for this compound
| Code | Precautionary Statement |
|---|---|
| P260 | Do not breathe dust. merckmillipore.com |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. echemi.comherts.ac.uk |
| P280 | Wear protective gloves/ protective clothing. cdhfinechemical.commerckmillipore.com |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. cdhfinechemical.commerckmillipore.com |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. echemi.com |
| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. merckmillipore.com |
| P314 | Get medical advice/ attention if you feel unwell. merckmillipore.com |
| P405 | Store locked up. echemi.com |
Occupational Exposure Research (Excluding Exposure Limits/Dosage)
Research on occupational exposure to halogenated anilines, a class to which this compound belongs, focuses on understanding routes of exposure and requisite protective measures in laboratory and industrial settings. The primary routes of potential exposure are inhalation of dust particles and dermal contact. nih.govnih.gov
Studies on related aromatic amino compounds highlight the importance of engineering controls and personal protective equipment (PPE) to minimize direct contact. nih.gov For this compound, recommended practices include handling the substance in well-ventilated areas, such as a fume hood, to prevent the accumulation of dust or vapors in the breathing zone. echemi.com
Personal protective equipment is a critical component of safe handling protocols. Research indicates that for compounds with significant dermal toxicity, the use of chemical-impermeable gloves that satisfy standards such as EN 374 is essential. echemi.com In addition to hand protection, appropriate body protection, such as lab coats or impervious clothing, and eye/face protection like tightly fitting safety goggles, are recommended to prevent skin and eye contact. echemi.com In situations where dust formation is unavoidable or ventilation is insufficient, respiratory protection may be necessary. echemi.com
General occupational hygiene practices are also a key area of research. These include washing hands thoroughly after handling, and prohibiting eating, drinking, or smoking in areas where the chemical is used to prevent inadvertent ingestion. echemi.com Contaminated work clothing should be properly managed and not taken out of the workplace. herts.ac.uk Research into related aniline (B41778) compounds, such as p-chloroaniline, has shown that dermal and inhalation exposure can occur even with seemingly innocuous amounts of dust, underscoring the need for stringent adherence to handling protocols. nih.gov
Environmental Regulations and Research Compliance
In the context of research, the handling and disposal of this compound are subject to environmental regulations designed to prevent contamination. A core principle of compliance is preventing the release of the substance into the environment. carlroth.com Researchers are required to keep the chemical away from drains, as well as surface and ground water. carlroth.comcarlroth.com
Under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union, substances like this compound are registered, and their environmental impact is assessed. nih.gov While this specific compound may not require individual approval for all uses, its handling must comply with relevant standards. nih.gov
Research compliance involves implementing appropriate waste management procedures. Unused product and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. cdhfinechemical.com This typically involves collecting the waste in designated, properly labeled containers for disposal by a licensed hazardous waste management company. merckmillipore.comcarlroth.com The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. cdhfinechemical.com
Laboratories must maintain records of chemical use and disposal to ensure accountability and compliance with institutional and governmental environmental protection policies.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-2,4-difluoroaniline, and how are intermediates validated?
- Methodological Answer : this compound is commonly synthesized via selective halogenation or catalytic reduction of nitro precursors. For example, a patent demonstrates its use as a starting material in the synthesis of N-(3-Chloro-2,4-difluorophenyl)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide. Intermediate validation typically involves <sup>1</sup>H NMR (e.g., δ 10.99 ppm for the hydroxyl proton in DMSO-d6) and mass spectrometry (e.g., m/z 324.1/326.1 [M+1]<sup>+</sup>) . Purity assessment often employs HPLC or GC-MS, with commercial sources specifying ≥97% purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization includes:
- <sup>1</sup>H NMR : Distinct aromatic proton signals (e.g., δ 7.04 ppm, J = 9.0 Hz for coupling between fluorine and hydrogen) and NH/OH protons (δ 10.99 ppm).
- <sup>19</sup>F NMR : Fluorine substituents at positions 2 and 4 yield specific chemical shifts influenced by electron-withdrawing effects.
- Mass Spectrometry : Isotopic patterns (e.g., chlorine’s <sup>35</sup>Cl/<sup>37</sup>Cl split) confirm molecular identity .
Advanced Research Questions
Q. How do halogen positions (Cl at C3, F at C2/C4) influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The meta-chlorine and ortho/para-fluorine substituents create electronic and steric effects that direct reactivity. For instance, fluorine’s strong electron-withdrawing nature deactivates the ring, favoring nucleophilic aromatic substitution at the chlorine-bearing position. This regioselectivity is critical in synthesizing heterocycles like imidazopyridines, where the chlorine site reacts preferentially . Computational studies (e.g., DFT) can model charge distribution to predict reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies in yields often arise from differences in:
- Catalytic systems : Pd-based catalysts vs. Cu-mediated reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to non-polar solvents.
- Temperature control : Side reactions (e.g., dehalogenation) may occur above 80°C. Systematic optimization using Design of Experiments (DoE) can identify critical parameters .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for pharmaceutical applications?
- Methodological Answer : Accelerated stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via LC-MS for hydrolytic byproducts (e.g., dehalogenated species).
- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C in inert atmospheres).
- Light sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to detect photodegradation .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
